molecular formula C17H14N4O B2358816 N-([2,4'-bipyridin]-4-ylmethyl)nicotinamide CAS No. 2034321-50-9

N-([2,4'-bipyridin]-4-ylmethyl)nicotinamide

Cat. No.: B2358816
CAS No.: 2034321-50-9
M. Wt: 290.326
InChI Key: BLFKDQULANOEHQ-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)nicotinamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a nicotinamide moiety linked to a bipyridine structure, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)nicotinamide typically involves the reaction of nicotinamide with a bipyridine derivative. One common method is the nucleophilic substitution reaction where nicotinamide reacts with 4-bromomethyl-2,4’-bipyridine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bipyridine moiety allows for substitution reactions, particularly at the pyridine rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated pyridine rings.

    Substitution: Formation of halogenated or alkylated bipyridine derivatives.

Scientific Research Applications

N-([2,4’-bipyridin]-4-ylmethyl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential role in modulating biological pathways, particularly those involving nicotinamide adenine dinucleotide (NAD+).

    Medicine: Explored for its therapeutic potential in treating diseases related to NAD+ metabolism, such as neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials and catalysts due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety allows the compound to chelate metal ions, which can modulate the activity of metalloenzymes. Additionally, the nicotinamide portion can influence NAD±dependent pathways, affecting cellular metabolism and signaling.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler structure with similar biological activity related to NAD+ metabolism.

    Bipyridine Derivatives: Compounds like 2,2’-bipyridine and 4,4’-bipyridine, which are commonly used as ligands in coordination chemistry.

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)nicotinamide is unique due to its combined structure of nicotinamide and bipyridine, which imparts both biological and chemical versatility. This dual functionality makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c22-17(15-2-1-6-19-12-15)21-11-13-3-9-20-16(10-13)14-4-7-18-8-5-14/h1-10,12H,11H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFKDQULANOEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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